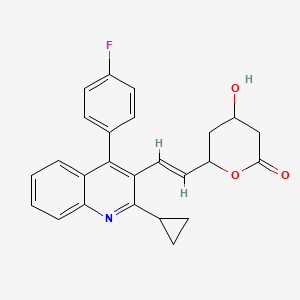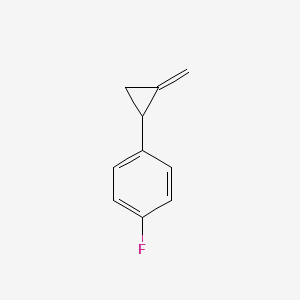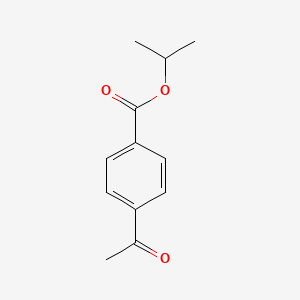
Isopropyl 4-Acetylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-Acetylbenzoate: is an organic compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the hydrogen atom of the benzene ring is replaced by an acetyl group. This compound is often used in pharmaceutical and chemical research as an analytical standard .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize Isopropyl 4-Acetylbenzoate is through the esterification of 4-acetylbenzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 4-Acetylbenzoate can undergo oxidation reactions, where the acetyl group can be oxidized to a carboxyl group.
Reduction: The compound can also be reduced, converting the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are typical.
Major Products:
Oxidation: 4-Isopropylbenzoic acid.
Reduction: 4-Isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Isopropyl 4-Acetylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a reference standard for analytical methods such as chromatography and spectroscopy.
Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical compounds and can be used to study drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products .
Mechanism of Action
The mechanism of action of Isopropyl 4-Acetylbenzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The acetyl group can participate in various chemical reactions, including nucleophilic addition and substitution. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Isopropyl 4-Nitrobenzoate: Similar in structure but contains a nitro group instead of an acetyl group.
Isopropyl Benzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Isopropyl 4-Acetylbenzoate is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
propan-2-yl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 |
InChI Key |
DQQVADFLIZSTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



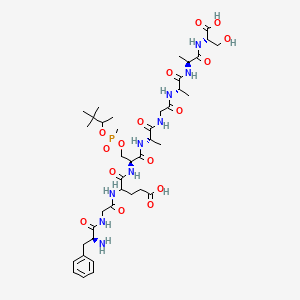


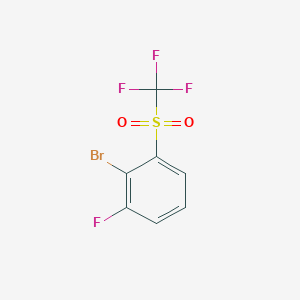
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
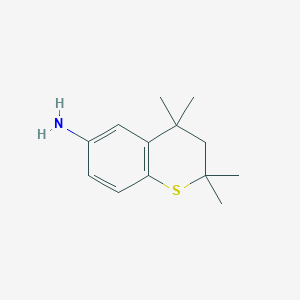
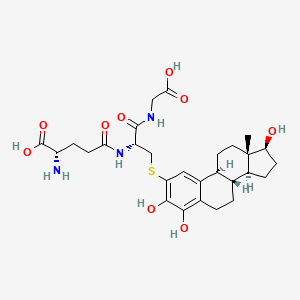
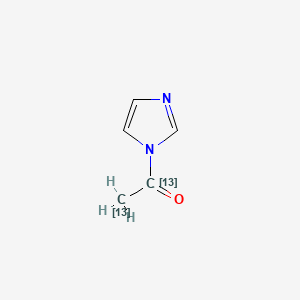
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
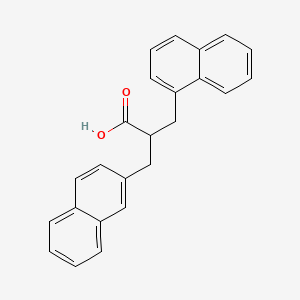
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
